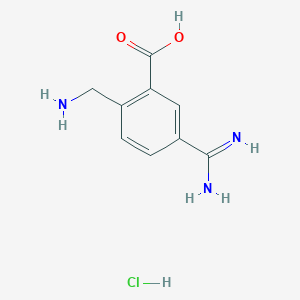![molecular formula C10H9FN2O2 B14031941 2-(7-fluoro-1-methyl-1H-benzo[d]imidazol-2-yl)acetic acid](/img/structure/B14031941.png)
2-(7-fluoro-1-methyl-1H-benzo[d]imidazol-2-yl)acetic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(7-fluoro-1-methyl-1H-benzo[d]imidazol-2-yl)acetic acid is a compound that belongs to the class of benzimidazole derivatives. Benzimidazoles are heterocyclic aromatic organic compounds that are known for their diverse biological activities. The presence of a fluorine atom and a carboxylic acid group in this compound enhances its potential for various applications in medicinal chemistry and other scientific fields.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(7-fluoro-1-methyl-1H-benzo[d]imidazol-2-yl)acetic acid typically involves the following steps:
Formation of the benzimidazole core: This can be achieved by the condensation of o-phenylenediamine with a suitable carboxylic acid derivative, such as formic acid or its esters, under acidic conditions.
Introduction of the fluorine atom: The fluorine atom can be introduced through electrophilic fluorination using reagents like N-fluorobenzenesulfonimide (NFSI) or Selectfluor.
Methylation: The methyl group can be introduced via alkylation using methyl iodide or dimethyl sulfate in the presence of a base like potassium carbonate.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Continuous flow chemistry and catalytic processes may be employed to enhance efficiency and yield.
化学反应分析
Types of Reactions
2-(7-fluoro-1-methyl-1H-benzo[d]imidazol-2-yl)acetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic substitution reactions using reagents like sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.
Substitution: Sodium methoxide in methanol or potassium tert-butoxide in tert-butanol.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted benzimidazole derivatives.
科学研究应用
2-(7-fluoro-1-methyl-1H-benzo[d]imidazol-2-yl)acetic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory, antimicrobial, and anticancer activities.
Industry: Utilized in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
作用机制
The mechanism of action of 2-(7-fluoro-1-methyl-1H-benzo[d]imidazol-2-yl)acetic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atom and the benzimidazole core play crucial roles in binding to these targets, leading to modulation of their activity. The carboxylic acid group may also contribute to the compound’s ability to interact with biological molecules through hydrogen bonding and electrostatic interactions.
相似化合物的比较
2-(7-fluoro-1-methyl-1H-benzo[d]imidazol-2-yl)acetic acid can be compared with other benzimidazole derivatives, such as:
2-(1H-benzo[d]imidazol-2-yl)acetic acid: Lacks the fluorine and methyl groups, which may result in different biological activities and chemical properties.
2-(5-fluoro-1H-benzo[d]imidazol-2-yl)acetic acid: The fluorine atom is positioned differently, which can affect its interaction with molecular targets.
2-(7-chloro-1-methyl-1H-benzo[d]imidazol-2-yl)acetic acid: The chlorine atom may impart different electronic and steric effects compared to the fluorine atom.
The unique combination of the fluorine atom, methyl group, and carboxylic acid moiety in this compound contributes to its distinct chemical and biological properties, making it a valuable compound for various scientific applications.
属性
分子式 |
C10H9FN2O2 |
|---|---|
分子量 |
208.19 g/mol |
IUPAC 名称 |
2-(7-fluoro-1-methylbenzimidazol-2-yl)acetic acid |
InChI |
InChI=1S/C10H9FN2O2/c1-13-8(5-9(14)15)12-7-4-2-3-6(11)10(7)13/h2-4H,5H2,1H3,(H,14,15) |
InChI 键 |
ZUZKPVDBXYRZIJ-UHFFFAOYSA-N |
规范 SMILES |
CN1C(=NC2=C1C(=CC=C2)F)CC(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![2-(1-(3-Bromophenyl)-1h-benzo[d]imidazol-5-yl)propan-2-ol](/img/structure/B14031889.png)
![6-Nitro-2H-benzo[b][1,4]oxazine-3(4H)-thione](/img/structure/B14031894.png)
![(S)-1-(6-Fluoro-3-(pyridin-3-yl)imidazo[1,2-a]pyridin-2-yl)ethanamine](/img/structure/B14031900.png)

![Dipotassium;4,9-bis(4-bromophenyl)-3,5,8,10,13,14-hexaoxa-4,9-diboranuidapentacyclo[7.3.1.14,12.02,7.06,11]tetradecane;tetrahydrate](/img/structure/B14031911.png)

![(4AR,8AR)-Tert-butyl 4-benzyl-3-oxohexahydro-2H-pyrido[4,3-B][1,4]oxazine-6(7H)-carboxylate](/img/structure/B14031944.png)

![4-(Methylthio)benzo[d][1,3]dioxole-5-carboxylic acid](/img/structure/B14031956.png)



![2h-Pyrimido[1,2-a]pyrimidin-2-one,1,3,4,6,7,8-hexahydro-1-methyl-](/img/structure/B14031971.png)
